1,2,2-Trichloro-1,1-difluoroethane

Description

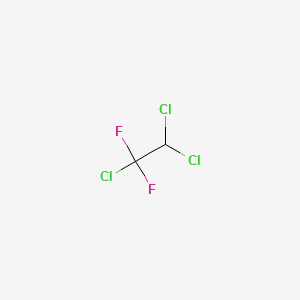

Structure

3D Structure

Properties

IUPAC Name |

1,2,2-trichloro-1,1-difluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl3F2/c3-1(4)2(5,6)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQAMAOOEZDRHHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl3F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861890 | |

| Record name | 2,2-Difluoro-1,1,2-trichloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 1,1-Difluoro-1,2,2-trichloroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19160 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

354-21-2, 41834-16-6 | |

| Record name | 1,2,2-Trichloro-1,1-difluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HCFC 122 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, trichlorodifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041834166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,2,2-trichloro-1,1-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Difluoro-1,1,2-trichloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,2-trichloro-1,1-difluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

1,2,2 Trichloro 1,1 Difluoroethane Hcfc 122

This section provides a detailed overview of the properties and research findings related to 1,2,2-trichloro-1,1-difluoroethane.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | HCFC-122, Freon 122, R 122 |

| CAS Number | 354-21-2 |

| Molecular Formula | C₂HCl₃F₂ |

| Molecular Weight | 169.38 g/mol |

Data sourced from PubChem and the National Institute of Standards and Technology (NIST) WebBook. nih.govnist.gov

Detailed research findings on HCFC-122 indicate its role as a hydrochlorofluorocarbon. These compounds were developed as alternatives to CFCs with the intention of having a lower ozone depletion potential due to the presence of a hydrogen atom, which makes them more susceptible to degradation in the troposphere.

Differentiation from 1,1,2 Trichloro 1,2,2 Trifluoroethane Cfc 113

Industrial Production Routes

The principal commercial method for manufacturing hydrochlorofluorocarbons (HCFCs) like HCFC-122 involves the successive replacement of chlorine atoms with fluorine through hydrofluorination.

The primary industrial pathway to this compound is the liquid-phase catalytic hydrofluorination of tetrachloroethylene (B127269) (Cl₂C=CCl₂). google.com This process involves reacting tetrachloroethylene with anhydrous hydrogen fluoride (B91410) (HF) in the presence of a catalyst. The reaction adds hydrogen and fluorine across the double bond and substitutes a chlorine atom with fluorine.

This synthesis is a specific example of the broader industrial practice of producing various haloalkanes, where a mixture of fluorinated products can be obtained depending on the reaction conditions and the degree of fluorine substitution. google.com In the case of HCFC-122 synthesis, 1-fluoro-1,1,2,2-tetrachloroethane (B1605066) is also formed as a co-product, which can be managed by adjusting reaction parameters. google.com Furthermore, the synthesized HCFC-122 can itself serve as a starting or intermediate material for the production of other valuable fluorochemicals, such as 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123). google.com

The successful synthesis of this compound relies on specific catalysts and controlled reaction conditions to achieve high yields and selectivity. Lewis acid catalysts are essential for facilitating the chlorine-fluorine exchange.

Commonly used catalysts include antimony pentahalides, particularly antimony pentachloride (SbCl₅). google.comresearchgate.net The process can also be catalyzed by metal halides, including mixtures of titanium chloride (TiCl₄) and tin tetrachloride (SnCl₄). google.com The reaction is typically conducted in a pressure autoclave to contain the volatile reactants and products. The process parameters are carefully controlled to optimize the output of the desired difluoro compound while minimizing less-fluorinated byproducts. google.com

Table 1: Industrial Synthesis Conditions for this compound

| Reactants | Catalyst | Temperature | Pressure | Duration | Yield | Source |

|---|---|---|---|---|---|---|

| Tetrachloroethylene, Anhydrous Hydrogen Fluoride | Antimony Pentachloride (2-15%) | 100-250 °C | Superatmospheric | 3-6 hours | >70% | google.com |

| Tetrachloroethylene, Hydrogen Fluoride, Hexachloroethane | Titanium Chloride (TiCl₄) and Tin Tetrachloride (SnCl₄) mixture | 30-250 °C | 0.3-3.0 MPa | 2-12 hours | Not Specified | google.com |

Unintentional Formation and Byproduct Generation

Beyond its deliberate synthesis, this compound can also be formed unintentionally as an impurity or trace byproduct during the large-scale manufacture of other halogenated hydrocarbons.

While specific public data on the formation of HCFC-122 as a byproduct is limited, the generation of unintended compounds is a known phenomenon in the production of hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs). nih.gov A prominent and well-documented example is the generation of trifluoromethane (B1200692) (HFC-23) as a byproduct during the manufacture of chlorodifluoromethane (B1668795) (HCFC-22). iges.or.jpcopernicus.org HCFC-22 production is a high-temperature, catalyzed reaction of chloroform (B151607) and hydrogen fluoride, and side reactions can lead to the over-fluorination of the chloroform molecule, creating HFC-23. iges.or.jp

Similarly, it is plausible that HCFC-122 could be formed in trace amounts during the production of other C2-based (ethane-derived) HFCs or HCFCs through similar mechanisms like incomplete reactions or side reactions of intermediates. Research has noted that HCFC-122 may be used as an intermediate in the production of HCFC-123 and HCFC-124, suggesting that it could remain as an impurity in these final products if separation is incomplete. nih.gov

The chemical mechanisms leading to the formation of byproducts like HCFC-122 are typically related to the complex nature of catalytic halogen exchange reactions. Key mechanisms include:

Over-fluorination or Under-fluorination: In a stepwise process where chlorine atoms are replaced by fluorine, the reaction may proceed further than intended, creating a more highly fluorinated byproduct. Conversely, if the reaction does not go to completion, less-fluorinated intermediates may remain in the product stream. google.com

Side Reactions: The complex mixture of reactants, catalysts, and intermediates under high temperature and pressure can lead to unintended side reactions. In the synthesis of chlorinated ethanes, for example, side products are common. wikipedia.org

Catalyst Deactivation and Evolution: The catalyst itself can change during the process. For instance, antimony pentachloride catalysts can be reduced to less active forms or form mixed antimony chlorofluoride species, which can alter the reaction pathway and potentially lead to different product distributions. google.comiges.or.jp

These mechanisms result in a crude product that is a mixture of the target compound and various impurities, which must then be separated and purified. The efficiency of this purification step determines the level of byproducts, such as HCFC-122, in the final commercial product or in waste streams.

Atmospheric Abundance and Long Term Trends

Historical Trajectories of Atmospheric Concentrations Since the Mid-20th Century

A thorough review of publicly available scientific literature and atmospheric science databases reveals a notable absence of historical data for the atmospheric concentrations of 1,2,2-Trichloro-1,1-difluoroethane (HCFC-122). Global monitoring programs, such as the Advanced Global Atmospheric Gases Experiment (AGAGE) and the National Oceanic and Atmospheric Administration (NOAA) Global Monitoring Laboratory, provide detailed and long-term records for a wide range of halogenated compounds, including many hydrochlorofluorocarbons (HCFCs). However, this compound is not typically included in the suite of compounds reported by these major monitoring networks. Consequently, there are no published historical trajectories of its atmospheric concentrations dating back to the mid-20th century.

Analysis of Global Mixing Ratio Increases and Growth Rates

Due to the lack of historical and ongoing atmospheric measurement data for this compound, it is not possible to conduct an analysis of its global mixing ratio increases or to determine its atmospheric growth rates. Such analyses are contingent upon the availability of time-series data from systematic global sampling networks. While research has been published on the increasing atmospheric concentrations of other HCFCs, similar specific findings for this compound are not present in the current scientific literature.

Atmospheric Transport and Residence Time

Stratospheric Transport Dynamics and Vertical Distribution

Once released into the troposphere, the lower part of the atmosphere, HCFCs like 1,2,2-Trichloro-1,1-difluoroethane are subject to atmospheric circulation patterns. noaa.gov Due to their chemical stability and because they contain carbon-hydrogen bonds, HCFCs are less stable than chlorofluorocarbons (CFCs) and are primarily broken down in the troposphere by reacting with the hydroxyl radical (OH). noaa.govnoaa.gov However, a portion of these substances can be transported into the stratosphere. noaa.gov

The transport of substances from the troposphere into the stratosphere is a slow process, primarily occurring through the tropical tropopause. researchgate.netescholarship.org This upward movement is a key component of the large-scale Brewer-Dobson circulation, which is a global atmospheric circulation pattern that slowly moves air from the tropics towards the poles in the stratosphere. researchgate.netescholarship.org Once in the stratosphere, the air and the trace gases it contains are transported poleward and downward. researchgate.net

The vertical distribution of a trace gas like HCFC-122 in the stratosphere is influenced by these transport dynamics. Generally, the concentration of such compounds is expected to decrease with altitude as they are subjected to photochemical decomposition by high-energy solar radiation. While specific observational data on the vertical profile of this compound is scarce, studies of similar compounds like HCFC-22 show a decrease in volume mixing ratios from the tropopause upwards into the stratosphere. copernicus.org For stratospheric altitudes, the vertical resolution of measurements for similar compounds is typically between 2 km near the tropopause and 6 km near the stratopause. copernicus.org The distribution is not uniform globally, with variations influenced by the strength and location of the Brewer-Dobson circulation and the presence of transport barriers like the polar vortex. researchgate.netcopernicus.org

Tropospheric-Stratospheric Exchange Processes

The movement of air and chemical constituents between the troposphere and the stratosphere, known as stratosphere-troposphere exchange (STE), is a critical process influencing the composition of both atmospheric layers. nasa.govnoaa.govcopernicus.org This exchange is not a uniform process and occurs through several mechanisms. nasa.govcopernicus.org

The primary pathway for tropospheric air to enter the stratosphere is through slow, large-scale upward transport in the tropics, associated with the ascending branch of the Brewer-Dobson circulation. escholarship.org This process is how compounds like this compound, with sufficiently long lifetimes, can reach the stratosphere. noaa.gov

Conversely, the transport of stratospheric air into the troposphere, known as stratosphere-to-troposphere transport (STT), occurs predominantly in the mid-latitudes. copernicus.orgcopernicus.org This process is often associated with meteorological events such as tropopause folds, which occur around jet streams and storm systems, leading to the irreversible mixing of stratospheric air, rich in ozone and other stratospheric tracers, into the upper troposphere. nasa.govcopernicus.org From there, it can be transported down to the planetary boundary layer. copernicus.org So-called "deep STE" events can rapidly transport stratospheric air to the lower troposphere and are often concentrated in specific geographical locations, such as along the west coast of North America and over the Tibetan Plateau, particularly in boreal winter and spring. copernicus.org

The efficiency of tropospheric-stratospheric exchange can be influenced by climate variability, such as the El Niño-Southern Oscillation (ENSO), which can affect the position and strength of the jet stream and the frequency of stratospheric intrusions. copernicus.org

Quantitative Assessment of Atmospheric Lifetime

The atmospheric lifetime of a compound is a measure of the average time it remains in the atmosphere before being removed by chemical reaction or physical deposition. For hydrochlorofluorocarbons like this compound, the primary removal mechanism is its reaction with the hydroxyl (OH) radical in the troposphere. noaa.govnoaa.gov Stratospheric loss through photolysis (breakdown by sunlight) is a secondary, and generally less significant, removal pathway. noaa.gov

The lifetime of HCFCs can be determined through various methods, including laboratory measurements of reaction rates, atmospheric modeling, and analysis of long-term atmospheric measurements. The reaction rate with the OH radical is temperature-dependent, and therefore the lifetime of an HCFC is influenced by the average temperature of the atmospheric regions where the reaction primarily occurs. noaa.gov

Different scientific bodies have provided estimates for the atmospheric lifetime of this compound, reflecting the uncertainties inherent in these calculations.

Atmospheric Lifetime Estimates for this compound (HCFC-122)

| Reporting Body | Estimated Atmospheric Lifetime (years) | Source |

|---|---|---|

| U.S. Environmental Protection Agency (EPA) | 0.02 - 0.08 | copernicus.org |

| NOAA Chemical Sciences Laboratory | 0.9 | noaa.gov |

The relatively short atmospheric lifetime of this compound, as indicated by these assessments, means that a smaller fraction of its emissions will reach the stratosphere compared to compounds with longer lifetimes, such as CFC-11 or CFC-12. noaa.gov However, as a chlorine-containing substance, any amount that does reach the stratosphere can contribute to ozone depletion. noaa.gov

Atmospheric Degradation Processes and Chemical Reactivity

Photolytic Decomposition in the Stratosphere

1,2,2-Trichloro-1,1-difluoroethane (HCFC-122) is a hydrochlorofluorocarbon that, due to its chemical stability, can persist in the atmosphere and be transported to the stratosphere. In the stratosphere, it is exposed to high-energy ultraviolet (UV) radiation from the sun, which leads to its decomposition through photolysis.

Ultraviolet Radiation-Induced Dissociation Pathways

The primary pathway for the atmospheric degradation of this compound in the stratosphere is through photolytic decomposition induced by UV radiation. The energy from the UV photons is sufficient to break the chemical bonds within the molecule. The carbon-chlorine (C-Cl) bonds are significantly weaker than the carbon-fluorine (C-F), carbon-carbon (C-C), and carbon-hydrogen (C-H) bonds. Consequently, the most likely dissociation pathway is the homolytic cleavage of a C-Cl bond.

While direct photolysis studies on this compound are limited, research on similar isomers provides insight into the likely mechanisms. For instance, the vacuum-ultraviolet photolysis of a related compound at 147 nm has been shown to result in the expulsion of chlorine atoms. aip.org This process can occur either through the direct cleavage of a C-Cl bond or via the elimination of a molecular chlorine (Cl₂) which then dissociates into two chlorine atoms. aip.org

The principal photolytic dissociation pathway for this compound (CHCl₂-CF₂Cl) is therefore expected to be:

CHCl₂-CF₂Cl + hν → •CHCl-CF₂Cl + Cl•

CHCl₂-CF₂Cl + hν → CHCl₂-CF₂• + Cl•

In these reactions, hν represents a photon of UV radiation, and the dot (•) signifies a free radical. The specific pathway followed depends on which of the three chlorine atoms is abstracted.

Formation of Reactive Halogen Radicals

The photolytic decomposition of this compound directly leads to the formation of highly reactive halogen radicals, specifically chlorine atoms (Cl•). aip.org As shown in the dissociation pathways above, the breaking of a C-Cl bond releases a chlorine atom into the stratosphere.

These chlorine radicals are extremely reactive because they have an unpaired electron in their outer shell. youtube.comyoutube.com This high reactivity makes them potent catalysts for the destruction of ozone. The formation of these radicals is the critical step that links this compound to the depletion of the stratospheric ozone layer. The other radical products of the initial photolysis, such as •CHCl-CF₂Cl or CHCl₂-CF₂•, will undergo further reactions in the stratosphere, but it is the released chlorine radical that is of primary concern for ozone depletion.

Catalytic Stratospheric Ozone Depletion Cycles

The chlorine radicals produced from the photolysis of this compound are not consumed in the process of ozone destruction but rather act as catalysts, repeatedly participating in and accelerating the breakdown of ozone molecules.

Chlorine Radical-Initiated Ozone Destruction Mechanisms

Once a chlorine radical (Cl•) is liberated in the stratosphere, it can initiate a catalytic cycle that destroys ozone (O₃). The generally accepted mechanism for this process involves two main reactions:

Cl• + O₃ → ClO• + O₂

ClO• + O → Cl• + O₂

In the first step, the chlorine radical reacts with an ozone molecule, breaking it apart to form a chlorine monoxide radical (ClO•) and a molecule of ordinary oxygen (O₂). The chlorine monoxide radical is also a reactive species. In the second step, the chlorine monoxide radical reacts with a free oxygen atom (O), which is naturally present in the stratosphere, to produce another molecule of oxygen and regenerate the original chlorine radical.

This regenerated chlorine radical is then free to react with another ozone molecule, continuing the destructive cycle. youtube.com Because the chlorine atom is reformed at the end of the cycle, a single chlorine atom can destroy thousands of ozone molecules before it is eventually removed from the stratosphere through other chemical reactions. youtube.com

Contributions to Ozone Depletion Potentials

The potential of a chemical to deplete the ozone layer is quantified by its Ozone Depletion Potential (ODP). The ODP is a relative measure that compares the ability of a compound to destroy ozone with that of trichlorofluoromethane (B166822) (CFC-11), which is assigned an ODP of 1.0. dlr.de

Hydrochlorofluorocarbons (HCFCs) like this compound generally have lower ODPs than chlorofluorocarbons (CFCs). This is because the presence of a hydrogen atom in the HCFC molecule makes it susceptible to degradation in the troposphere, primarily through reaction with the hydroxyl radical (OH•). noaa.gov This means that a smaller fraction of the emitted HCFC-122 reaches the stratosphere to undergo photolysis and release chlorine radicals.

The ODP for this compound has been reported with a range of values. The World Meteorological Organization's Scientific Assessment of Ozone Depletion has provided a semi-empirical ODP range of 0.02 to 0.08 for Trichlorodifluoroethane (HCFC-122). chemreg.net Another source from the UK government lists a more specific ODP of 0.080. unep.org

Emission Source Identification and Quantification

Global Emission Flux Estimations

Estimating the total amount of a substance released into the atmosphere over a specific area and time—its emission flux—is a cornerstone of atmospheric science. For compounds like HCFC-122, scientists primarily use indirect, or "top-down," methods.

Top-down emission estimations begin with precise measurements of a compound's atmospheric concentration at various locations around the globe. These measurements are taken from ground-based monitoring stations, aircraft, and towers, often as part of large international collaborations like the Advanced Global Atmospheric Gases Experiment (AGAGE) and the National Oceanic and Atmospheric Administration (NOAA) Global Monitoring Division. climate.go.krcore.ac.uknih.gov

These high-frequency, high-precision observations are then fed into atmospheric transport models. copernicus.orgcopernicus.org These complex computer models simulate how substances move through the atmosphere, considering factors like wind patterns, atmospheric mixing, and chemical breakdown. By running the model backwards in time from the point of measurement, scientists can infer the location and magnitude of the emission sources that resulted in the observed atmospheric concentrations. climate.go.kr This inverse modeling approach provides regional and global emission estimates.

While this methodology has been extensively used to quantify emissions for major HCFCs like HCFC-22 and HFCs like HFC-134a and HFC-152a, specific, publicly available global emission flux estimations for HCFC-122 are not as prevalent in scientific literature. researchgate.netcopernicus.orgccacoalition.org This is likely because its atmospheric concentration is significantly lower than that of more widely used compounds. However, the principles of top-down modeling remain the primary method for inferring its emissions.

The term "HCFC-122" can refer to different isomers—molecules with the same chemical formula (C₂HCl₃F₂) but different structural arrangements. The most common isomer is 1,2,2-Trichloro-1,1-difluoroethane (HCFC-122). Another isomer is 1,1,2-Trichloro-1,2-difluoroethane (HCFC-122a). nih.govnih.gov

Distinguishing between isomers in atmospheric measurements is crucial as they can have different properties, sources, and atmospheric lifetimes. noaa.gov However, detailed comparative analyses of emissions for specific isomers like HCFC-122 and HCFC-122a are uncommon in broad atmospheric studies, which often report on the most abundant isomer or a combined total. The focus of atmospheric monitoring and reporting is typically on the most prevalent compounds and their isomers, such as CFC-113 and its isomer CFC-113a. unep.org

Table 1: Isomers of Trichloro-difluoroethane

| Name | IUPAC Name | CAS Number | Molecular Formula |

|---|---|---|---|

| HCFC-122 | This compound | 354-21-2 | C₂HCl₃F₂ |

| HCFC-122a | 1,1,2-Trichloro-1,2-difluoroethane | 354-15-4 | C₂HCl₃F₂ |

Attribution of Emission Origins

Identifying the specific industrial activities and geographical regions responsible for HCFC-122 emissions is essential for effective mitigation.

Unlike HCFCs used extensively as refrigerants or foam-blowing agents, evidence suggests that HCFC-122's primary role is as a chemical intermediate. epo.org This means it is a "building block" substance used in the synthesis of other chemicals. For example, 1,1,2-trichloro-2,2-difluoroethane is a known intermediate for producing other desired chemicals, including halogenated ethers. epo.org Processes have been patented for its production, such as by reacting 1,1-difluoroethylene with a chlorinating agent. epo.org

Furthermore, HCFC-122 can be used as a starting material for the production of 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123). google.com Emissions can occur during the production, storage, transport, and use of HCFC-122 in these manufacturing processes.

It is also possible for HCFCs to be generated as unintentional byproducts during the production of other fluorochemicals. For instance, trifluoromethane (B1200692) (HFC-23) is a well-known byproduct generated during the manufacture of chlorodifluoromethane (B1668795) (HCFC-22). iges.or.jp Similar fugitive emissions from leaks in equipment or during process stages could be a source for less common compounds like HCFC-122 at facilities producing a range of fluorinated chemicals. iges.or.jp

Given that HCFC-122 is linked to chemical manufacturing, its emission hotspots are expected to be concentrated in highly industrialized regions with a significant presence of the chemical and fluoropolymer production industries.

Implications for International Environmental Treaties and Protocols

The production and use of HCFC-122 are governed by the Montreal Protocol on Substances that Deplete the Ozone Layer, a landmark international treaty designed to protect the stratospheric ozone layer. wikipedia.orgstate.gov HCFCs are listed as "Class II" ozone-depleting substances (ODS) and are subject to a legally binding phase-out schedule. epa.gov

The protocol, which first entered into force in 1989, has undergone several adjustments and amendments to accelerate the phase-out of ODS. wikipedia.org For developed countries (non-Article 5 Parties), the phase-out of HCFCs is largely complete, with a 100% reduction set for 2020. wikipedia.org Developing countries (Article 5 Parties) operate under a longer timeline, with a freeze on consumption and production set in 2013 and a target for a complete phase-out by 2030. wikipedia.orgdcceew.gov.au

The existence of HCFC-122 in the atmosphere, even at low concentrations, underscores the importance of continued monitoring to ensure compliance with the Montreal Protocol. Emissions from its use as a chemical feedstock are permitted under the protocol, but any other production and consumption are subject to the phase-out regulations. The success of the Montreal Protocol, hailed as one of the most successful international environmental agreements, is demonstrated by the slow but steady recovery of the ozone layer. wikipedia.orgstate.gov

Table 2: HCFC Phase-Out Schedule for Developing (Article 5) Countries under the Montreal Protocol

| Target Year | Phase-Out Requirement |

|---|---|

| 2013 | Freeze production and consumption at the baseline level (average of 2009 and 2010 levels). |

| 2015 | 10% reduction from baseline levels. |

| 2020 | 35% reduction from baseline levels. |

| 2025 | 67.5% reduction from baseline levels. |

| 2030 | 100% reduction, with a small percentage (2.5% of baseline) allowed for servicing existing refrigeration and air-conditioning equipment until 2040. dcceew.gov.au |

| 2040 | Complete phase-out of production and consumption. europa.eu |

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | HCFC-122, Freon 122 |

| 1,1,2-Trichloro-1,2-difluoroethane | HCFC-122a |

| Chlorodifluoromethane | HCFC-22, R-22 |

| 1,1-Difluoroethane | HFC-152a |

| 1,1,1,2-Tetrafluoroethane | HFC-134a, R-134a |

| Trifluoromethane | HFC-23 |

| 2,2-Dichloro-1,1,1-trifluoroethane | HCFC-123 |

| 1,1,2-Trichloro-1,2,2-trifluoroethane | CFC-113 |

| 1,1,1-Trichloro-2,2,2-trifluoroethane | CFC-113a |

Analytical Methodologies for Environmental Monitoring

The accurate monitoring of trace atmospheric gases such as 1,2,2-Trichloro-1,1-difluoroethane (HCFC-122) is essential for understanding their environmental fate, transport, and impact. Due to its presence in the atmosphere at very low concentrations (parts per trillion, ppt), highly sensitive and specific analytical techniques are required. Gas chromatography is the cornerstone of these measurements, typically coupled with mass spectrometry or electron capture detectors.

Atmospheric Modeling and Simulation Studies

Two-Dimensional Atmospheric Chemistry-Transport Models for Global Budgets

Historically, two-dimensional (2D) atmospheric chemistry-transport models were the primary tools for assessing the environmental impact of long-lived trace gases like HCFC-122. These models simulate the atmosphere by averaging properties along lines of longitude, providing a representation of chemical concentrations and transport as a function of latitude and altitude. This approach was computationally efficient and foundational in establishing the global budgets and Ozone Depletion Potentials (ODPs) for many ozone-depleting substances. researchgate.netunep.org

The calculation of an ODP for a specific compound is determined by comparing its modeled impact on global ozone to the impact from an equivalent mass of CFC-11, which is assigned a reference value of 1.0. wikipedia.orgdcceew.gov.au For hydrochlorofluorocarbons (HCFCs), their atmospheric lifetime is predominantly determined by their reaction with the hydroxyl (OH) radical in the troposphere. noaa.gov 2D models incorporate these chemical loss processes and simulate the transport of the remaining fraction of the substance into the stratosphere, where its chlorine atoms can participate in ozone-destroying catalytic cycles. noaa.gov

While specific, detailed studies focusing solely on the global budget of HCFC-122 using 2D models are not prominent in recent literature, the ODP values assigned to it in regulatory frameworks were initially derived using these modeling techniques. regulations.govnih.gov For instance, a 2009 study on the related compound HCFC-123 noted that prior to its publication, all previous ODP determinations for HCFCs had relied on 2D models. nih.gov

Advanced Three-Dimensional Atmospheric Circulation and Chemical Transport Models

The evolution of atmospheric modeling has led to the development of advanced three-dimensional (3D) Chemical Transport Models (CTMs). dlr.de These models represent the atmosphere in its three spatial dimensions (latitude, longitude, and altitude) and are driven by meteorological data from global weather models, allowing for a more realistic simulation of atmospheric transport and chemical processes. uiowa.educopernicus.org 3D CTMs are now the standard for refining our understanding of the distribution, lifetime, and environmental impact of atmospheric trace gases.

The primary atmospheric removal mechanism for HCFC-122 is its reaction with the OH radical. noaa.govfluorocarbons.org 3D models use global, time-varying fields of OH concentrations to calculate the atmospheric lifetime of the compound with greater accuracy. noaa.gov The lifetime, along with the efficiency of transport to the stratosphere and the subsequent release of chlorine, are key factors used to calculate the ODP.

A prime example of this methodology is the application of the MOZART-3 (Model for Ozone and Related chemical Tracers, version 3) CTM to determine the ODP of HCFC-123. nih.gov This study provided a new, more accurate ODP based on a detailed 3D simulation of the compound's lifecycle. nih.gov Similarly, models like SLIMCAT have been used to analyze the atmospheric trends and lifetimes of a wide range of halocarbons. whiterose.ac.uk Although a specific application of a 3D CTM to HCFC-122 is not widely documented, the established methodologies would be directly applicable. Such a study would involve inputting the specific properties of HCFC-122, such as its reaction rate with OH and its infrared absorption spectrum, into the model to simulate its global distribution and calculate its lifetime and ODP. The precise lifetime values listed in the table above are the type of data derived from these advanced models. noaa.gov

Predictive Simulations of Future Atmospheric Abundances and Impacts

Predictive simulations use atmospheric models to forecast the future concentrations of substances like HCFC-122 based on projected emission scenarios. copernicus.org These scenarios are built on factors such as historical production, current "banks" of the chemical present in existing equipment, and regulatory policies. researchgate.netmit.edu For HCFCs, the most critical factor governing their future atmospheric abundance is the phase-out schedule mandated by the Montreal Protocol on Substances that Deplete the Ozone Layer. dcceew.gov.aurivm.nl

As a regulated HCFC, the production and consumption of HCFC-122 are being progressively phased out globally. rivm.nl Consequently, its emissions are expected to decline. Predictive models simulate this decline by coupling emission scenarios with the compound's atmospheric lifetime. Given HCFC-122's relatively short global atmospheric lifetime of about 1.4 years, its concentration is expected to decrease rapidly once emissions cease. noaa.govfluorocarbons.org This is in contrast to substances with very long lifetimes, like CFCs, which persist in the atmosphere for many decades to centuries after their phase-out. whiterose.ac.uk

Research Gaps and Future Academic Directions

Refinement of Global and Regional Emission Inventories

Accurate and comprehensive emission inventories are the bedrock of effective environmental regulation. For HCFC-122, significant disparities likely exist between "bottom-up" estimates, which are based on production and consumption data reported by countries, and "top-down" estimates derived from atmospheric concentration measurements.

Future research must prioritize the refinement of both global and regional emission inventories for HCFC-122. This can be achieved through:

Expanded Atmospheric Monitoring: Increasing the geographic density of high-frequency, high-precision in-situ measurements of HCFC-122, particularly in regions with significant industrial activity, can provide a more robust dataset for inverse modeling. Methodologies similar to those used for more abundant compounds like HCFC-22, which utilize data from global monitoring networks such as the Advanced Global Atmospheric Gases Experiment (AGAGE) and the National Oceanic and Atmospheric Administration/Earth System Research Laboratory (NOAA/ESRL), should be applied to HCFC-122. copernicus.orgmit.edu

Advanced Inverse Modeling: Employing sophisticated three-dimensional chemical transport models and Bayesian inverse methods can help to better constrain emission estimates from atmospheric observations. copernicus.orgresearchgate.net These models can help to identify the geographical distribution of emissions and pinpoint potential "hotspots."

Improved "Bottom-Up" Methodologies: There is a need for more granular data on the historical and current uses of HCFC-122, which may include its application as a refrigerant, solvent, or chemical feedstock. epa.gov Enhancing the accuracy of emission factors associated with these applications is also crucial.

A comparative analysis of refined "bottom-up" and "top-down" inventories will be critical in identifying discrepancies and improving our understanding of the sources and magnitudes of HCFC-122 emissions.

Comprehensive Elucidation of Unidentified Emission Sources

A significant challenge in managing the phase-out of HCFCs is the potential for unidentified emission sources. While intentional production is regulated, emissions can also occur from unintended by-production, leakage from old equipment, and from stockpiles.

For HCFC-122, a critical area of future research is the comprehensive elucidation of these unidentified emission sources. Key research directions include:

By-product Emissions: Investigating industrial chemical production processes where HCFC-122 might be generated as an unintended by-product is a high priority. Studies on other HCFCs have revealed unexpected emissions from such sources. unep.org For example, the production of some fluorochemicals has been identified as a source of other ozone-depleting substances. unep.org A thorough analysis of the synthetic pathways of various fluorinated compounds could reveal potential sources of HCFC-122.

Bank Emissions: Quantifying the amount of HCFC-122 still present in existing equipment and products (the "bank") is essential for projecting future emissions. Leakage from these banks can be a persistent source of atmospheric pollution long after production has ceased. ccacoalition.org Methodologies used to estimate the banks of more common refrigerants could be adapted for HCFC-122.

Regional Source Apportionment: High-resolution atmospheric transport modeling, combined with targeted measurement campaigns in industrial regions, can help to pinpoint specific source locations. This approach has been successful in identifying sources of other unexpected HCFC emissions. unep.org

Identifying and quantifying these currently unaccounted-for sources is vital for a complete understanding of the HCFC-122 budget and for ensuring that emissions decline as anticipated under international agreements. The discovery of nascent atmospheric emissions of other HCFCs with no known end-uses highlights the importance of this line of inquiry. unep.org

Advanced Understanding of Atmospheric Reaction Pathways and Byproducts

The atmospheric lifetime of a compound and the byproducts of its degradation are key determinants of its environmental impact. While the general atmospheric chemistry of HCFCs is understood to be initiated by reaction with the hydroxyl radical (OH), the specific reaction pathways and resulting products for HCFC-122 are not well-characterized.

Future academic work should focus on an advanced understanding of the atmospheric reaction pathways and byproducts of HCFC-122. This involves:

Laboratory Studies: Conducting detailed laboratory experiments to determine the rate constants of the reaction of HCFC-122 with OH radicals and other atmospheric oxidants over a range of atmospheric conditions. This will allow for a more precise calculation of its atmospheric lifetime.

Product Yield Studies: Identifying and quantifying the stable end-products of the atmospheric oxidation of HCFC-122 is crucial. These byproducts could themselves be greenhouse gases or have other environmental implications. For example, the degradation of other fluorinated compounds is known to produce trifluoroacetic acid (TFA), which is persistent in the environment.

Computational Chemistry: Utilizing theoretical chemistry methods to model the reaction mechanisms and predict the formation of transient and stable byproducts can complement and guide laboratory studies.

A more complete picture of the atmospheric chemistry of HCFC-122 will allow for a more accurate assessment of its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP), key metrics used in policy-making.

Table of Atmospheric Lifetimes and Potentials for Selected Halocarbons

| Compound | Atmospheric Lifetime (years) | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP-100) |

|---|---|---|---|

| HCFC-122 | 1.39 | 0.030 | Not available |

| HCFC-22 | 12 | 0.055 | 1810 |

| HFC-134a | 14 | 0 | 1430 |

| CFC-12 | 100 | 1 | 10900 |

Data for HCFC-122 from available scientific literature. noaa.gov Data for other compounds for comparative purposes.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1,2,2-trichloro-1,1-difluoroethane, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via gas-phase fluorination of trichloroethylene with hydrogen fluoride (HF) in multi-step catalytic reactors. Catalysts like chromium oxide (Cr₂O₃) or aluminum fluoride (AlF₃) are used to enhance fluorination efficiency. Reaction temperature (150–250°C) and HF-to-substrate molar ratios (3:1–5:1) critically affect yield, with excess HF reducing byproduct formation . Purity is validated using gas chromatography (GC) coupled with mass spectrometry (MS) to monitor intermediates like 1,1,1-trifluoro-2-chloroethane .

Q. How can researchers distinguish this compound from structural isomers using spectroscopic techniques?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is key. For example, the NMR spectrum of this compound shows distinct coupling patterns due to inequivalent fluorine atoms, whereas isomers like 1,1,1-trichloro-2,2-difluoroethane exhibit simpler splitting. Fourier-transform infrared (FTIR) spectroscopy can also differentiate isomers via C-Cl and C-F stretching frequencies (e.g., 740 cm for C-Cl in this compound vs. 760 cm in isomers) .

Advanced Research Questions

Q. What are the primary degradation pathways of this compound in aquatic environments, and how can byproducts be quantified?

- Methodological Answer : Under UV light or microbial action, the compound degrades into chlorodifluoroacetic acid (CDFA) via dechlorination and oxidation. To quantify CDFA, researchers employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution (e.g., -labeled internal standards). Degradation kinetics are studied in simulated natural waters using pseudo-first-order models, with half-lives ranging from 30–90 days depending on pH and dissolved oxygen .

Q. How do thermodynamic properties (e.g., heat capacity, vapor pressure) of this compound vary with temperature, and what experimental methods are used?

- Methodological Answer : Heat capacity () is measured via adiabatic calorimetry, with values increasing linearly from 120 J/mol·K at 200 K to 180 J/mol·K at 300 K . Vapor pressure is determined using static or dynamic methods (e.g., Antoine equation parameters: , , for in kPa). Discrepancies in literature data (e.g., boiling points ranging from 27.8°C to 29.5°C) highlight the need for calibration against NIST-certified reference materials .

Q. What mechanisms explain conflicting toxicity data between in vivo and in vitro studies?

- Methodological Answer : Discrepancies arise from metabolic activation differences. In vivo, hepatic cytochrome P450 enzymes convert the compound to reactive intermediates (e.g., trifluoroacetyl chloride), causing hepatotoxicity. In vitro, absence of metabolic systems may underestimate toxicity. Researchers address this by using liver microsomal fractions or co-cultured hepatocyte models. OECD Guideline 403 recommends integrating both approaches for risk assessment .

Data Contradiction Analysis

Q. How should researchers resolve inconsistencies in reported ozone depletion potentials (ODPs) for this compound?

- Methodological Answer : ODP values vary due to differing experimental models (e.g., 2D vs. 3D atmospheric simulations). The compound’s ODP of 0.8–1.0 (relative to CFC-11) is calculated using radiative forcing efficiency and atmospheric lifetime (15–30 years). To resolve conflicts, cross-validate data via the World Meteorological Organization’s (WMO) assessment protocols, which standardize photolysis rates and stratospheric sampling methods .

Key Recommendations for Researchers

- Prioritize multi-method validation for physical properties (e.g., GC-MS + FTIR for purity).

- Use controlled degradation studies to map environmental fate, incorporating isotopic tracers.

- Adopt tiered toxicity testing (in vitro → in vivo) aligned with OECD guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.